molecular formula C12H10ClN3O4 B2540191 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 320422-82-0

2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No.: B2540191
CAS No.: 320422-82-0
M. Wt: 295.68
InChI Key: MXKYNAHVTFLIMX-UHFFFAOYSA-N
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Description

“2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide” is a chemical compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H10ClN3O4 . The molecular weight is 295.678 .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 577.9±40.0 °C at 760 mmHg . The flash point is 303.3±27.3 °C .

Scientific Research Applications

Crystal Structure Analysis

  • The imidazolidine-2,4-dione system of a related compound showed a planar structure, with molecular packing stabilized by C-H⋯O and N-H⋯O interactions, forming cyclic dimers and chains of C(7) (Sethusankar et al., 2002).

Antibacterial Applications

  • Certain acetamide derivatives displayed moderate to good antibacterial activity against gram-positive and gram-negative bacteria, with the QSAR studies indicating the importance of hydrophobicity and steric bulk (Desai et al., 2008).

Medical Chemistry and Therapeutic Potential

  • The compound K-604, a related acetamide, was identified as a potent and selective inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • A related compound, an imidazo[1,2-α]pyridine derivative, was identified as a high-affinity and selective ligand for Peripheral Benzodiazepine Receptors, with potential use in SPECT imaging (Katsifis et al., 2000).
  • Some 2,4-azolidinedione-acetic acids derivatives, including a compound with a similar chlorobenzyl component, were identified for their selective anticancer activity against various leukemia cell lines (Kaminskyy et al., 2009).

Chemical Synthesis and Molecular Interaction

  • Several acetamide derivatives were synthesized, offering significant antibacterial activity. The structural and physicochemical parameters were studied for a better understanding of their antibacterial efficacy (Ramalingam et al., 2019).
  • A study on benzylidene imidazolidine and acridinylidene thiazolidine derivatives prepared from substituted imidazolidinones and thio-imidazolidinones demonstrated potential drug efficiency in infectious diseases (Silva et al., 2001).

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be inferred that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, such as its polarity, charge, and functional groups .

Cellular Effects

It is possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its potential biochemical significance .

Dosage Effects in Animal Models

The effects of different dosages of 2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Understanding these pathways, including any enzymes or cofactors that it interacts with, could shed light on its effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It would be interesting to investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Understanding its localization and any effects on its activity or function could provide insights into its biochemical role .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c13-8-3-1-7(2-4-8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKYNAHVTFLIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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